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Compound of Interest

Compound Name: Dicyclopropylmethanol

Cat. No.: B083125

Abstract

Dicyclopropylmethanol (DCPM) is a structurally unigue secondary alcohol that has garnered
interest in medicinal chemistry and drug development. The presence of two cyclopropyl rings
imparts distinct physicochemical properties that can be advantageously exploited in the design
of novel therapeutic agents. This technical guide provides a comprehensive review of the
synthesis, chemical properties, and applications of dicyclopropylmethanol, with a particular
focus on its relevance to researchers, scientists, and drug development professionals. This
document summarizes key quantitative data, details experimental protocols for its synthesis,
and visualizes relevant chemical and biological pathways.

Introduction

The cyclopropyl group is a valuable structural motif in medicinal chemistry, known for its ability
to enhance metabolic stability, improve potency, and modulate the pharmacokinetic and
pharmacodynamic profiles of drug candidates.[1][2] Dicyclopropylmethanol, featuring two
such rings attached to a carbinol center, serves as a versatile building block for introducing this
desirable functionality into larger molecules. Its unique steric and electronic properties make it
an attractive starting material for the synthesis of a variety of bioactive compounds, including
antiviral and agrochemical agents.[3] This review will delve into the technical aspects of
dicyclopropylmethanol research, providing a practical resource for its application in a
laboratory setting.
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Chemical and Physical Properties

Dicyclopropylmethanol is a colorless to pale yellow liquid with a characteristic odor.[4] It is
sparingly soluble in water but exhibits good solubility in common organic solvents.[5] The key
physical and chemical properties of dicyclopropylmethanol are summarized in the table

below.
Property Value Reference
CAS Number 14300-33-5 [5]
Molecular Formula C7H120 [5]
Molecular Weight 112.17 g/mol [5]
Density 0.951 g/mL at 20°C [6]
Boiling Point 69°C at 13 mmHg [6]
Refractive Index (n2°/D) 1.464 [6]
Flash Point >110°C [6]

Synthesis of Dicyclopropylmethanol

Dicyclopropylmethanol can be synthesized through several routes, with the most common
methods being the reduction of dicyclopropyl ketone and the Grignard reaction of a cyclopropyl
magnesium halide with cyclopropanecarboxaldehyde.

Reduction of Dicyclopropyl Ketone

This method involves the reduction of dicyclopropyl ketone using a suitable reducing agent,
such as sodium borohydride or lithium aluminum hydride.

o Setup: A round-bottom flask is equipped with a magnetic stirrer and placed in an ice bath to
maintain a temperature of 0-5°C.

o Reaction Mixture: Dicyclopropyl ketone (1.0 eq) is dissolved in a suitable solvent, such as
methanol or ethanol.
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o Addition of Reducing Agent: Sodium borohydride (NaBHa4) (1.1 eq) is added portion-wise to
the stirred solution, ensuring the temperature does not exceed 10°C.

e Reaction Monitoring: The reaction is stirred at room temperature for 1-2 hours and monitored
by thin-layer chromatography (TLC) until the starting material is consumed.

o Workup: The reaction is quenched by the slow addition of water. The organic solvent is
removed under reduced pressure. The aqueous layer is extracted with diethyl ether (3 x 50
mL). The combined organic layers are washed with brine, dried over anhydrous sodium
sulfate, and filtered.

 Purification: The solvent is evaporated to yield the crude product, which can be purified by
distillation under reduced pressure to afford dicyclopropylmethanol.

A potential workflow for this synthesis is illustrated in the following diagram:
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Figure 1: Synthesis of Dicyclopropylmethanol via Reduction.
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Grignard Reaction

This synthesis involves the reaction of a cyclopropyl Grignard reagent with
cyclopropanecarboxaldehyde.

o Grignard Reagent Preparation: In a flame-dried, three-necked flask under an inert
atmosphere (e.g., argon or nitrogen), magnesium turnings (1.1 eq) are suspended in
anhydrous diethyl ether. A solution of cyclopropyl bromide (1.0 eq) in anhydrous diethyl ether
is added dropwise to initiate the formation of the Grignard reagent (cyclopropylmagnesium
bromide).

» Reaction with Aldehyde: The solution of the Grignard reagent is cooled in an ice bath. A
solution of cyclopropanecarboxaldehyde (1.0 eq) in anhydrous diethyl ether is added
dropwise with stirring.

e Reaction Monitoring: The reaction mixture is allowed to warm to room temperature and
stirred for 2-4 hours. The progress of the reaction is monitored by TLC.

o Workup: The reaction is quenched by the slow addition of a saturated aqueous solution of
ammonium chloride. The layers are separated, and the aqueous layer is extracted with
diethyl ether (3 x 50 mL).

 Purification: The combined organic extracts are washed with brine, dried over anhydrous
magnesium sulfate, and concentrated under reduced pressure. The resulting crude
dicyclopropylmethanol is purified by vacuum distillation.

The logical flow of the Grignard synthesis is depicted below:
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Figure 2: Grignard Synthesis of Dicyclopropylmethanol.

Spectroscopic Data

The structural characterization of dicyclopropylmethanol is confirmed by various
spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nucleus Solvent Chemical Shift Multiplicity Assignment
(5, ppm)

IH NMR CDCls ~3.0-3.2 m CH-OH

~0.8-1.2 m Cyclopropyl CH

~0.2-0.6 m Cyclopropyl CH2

13C NMR CDCIs ~75-80 CH-OH

~10-15 Cyclopropyl CH

~0-5 Cyclopropyl CH2

Note: Exact chemical shifts may vary depending on the solvent and concentration.[7][8][9][10]
[11][12][13][14][15]
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Infrared (IR) Spectroscopy

Wavenumber (cm™1) Intensity Assignment

3600-3200 Strong, Broad O-H stretch

3100-3000 Medium C-H stretch (cyclopropyl)
2950-2850 Medium C-H stretch (aliphatic)
1050-1000 Strong C-O stretch

Note: The broadness of the O-H stretch is indicative of hydrogen bonding.[5][6][16]

Mass Spectrometry (MS)

m/z Relative Intensity Assignment

112 Moderate [M]* (Molecular lon)

94 High [M - H20]*

71 High [M - CsHs]*

41 Very High [CsHs]* (Cyclopropyl cation)

Note: Fragmentation patterns can vary with the ionization method used.[17][18][19]

Applications in Drug Development

The incorporation of cyclopropyl groups into drug molecules is a well-established strategy to
enhance their pharmacological properties.[1][2] Dicyclopropylmethanol serves as a key
building block in this context.

Metabolic Stability

The cyclopropyl group is generally more resistant to oxidative metabolism by cytochrome P450
(CYP) enzymes compared to linear alkyl groups.[3] This is attributed to the higher C-H bond
dissociation energy of the cyclopropyl ring.[3] The use of dicyclopropylmethanol-derived
moieties can therefore lead to compounds with improved metabolic stability and longer in vivo
half-lives.[3]
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HIV Integrase Inhibitors

Derivatives of dicyclopropylmethanol have been explored in the development of HIV
integrase inhibitors.[20] The rigid and lipophilic nature of the dicyclopropylmethyl group can
contribute to favorable binding interactions with the enzyme's active site. While specific ICso
values for dicyclopropylmethanol itself are not widely reported, related cyclopropyl-containing
compounds have shown potent anti-HIV activity.

Compound Class Target ICso (NM)
Pyrrolyl diketo acid derivatives HIV-1 Integrase <100
Hydroxycyclopentyl
Y Y y peny HIV-1 Integrase 48
carboxamides
Raltegravir (related
o HIV-2 Integrase 2.1
cyclopropyl-containing drug)
Elvitegravir (related
HIV-2 Integrase 0.7

cyclopropyl-containing drug)

Note: These values are for related compounds and not direct derivatives of
dicyclopropylmethanol.[21][22][23]

The general mechanism of action for many enzyme inhibitors, including those that could be
synthesized from dicyclopropylmethanol, involves binding to the enzyme's active site and
preventing the substrate from binding.
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Figure 3: General Mechanism of Competitive Enzyme Inhibition.

Experimental Protocol: Enzyme Inhibition Assay

A general protocol for assessing the inhibitory activity of a dicyclopropylmethanol derivative
against a target enzyme is provided below. This protocol would need to be optimized for the
specific enzyme and inhibitor being tested.

o Preparation of Reagents:

o Prepare a stock solution of the dicyclopropylmethanol derivative (inhibitor) in a suitable
solvent (e.g., DMSO).

o Prepare a stock solution of the enzyme in an appropriate buffer.
o Prepare a stock solution of the substrate in the same buffer.
o Assay Procedure:

o In a 96-well plate, add the assay buffer.
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o Add serial dilutions of the inhibitor solution to the wells.

o Add a fixed concentration of the enzyme to each well and incubate for a predetermined
time to allow for inhibitor binding.

o Initiate the enzymatic reaction by adding the substrate to all wells.

o Data Acquisition:

o Monitor the reaction progress by measuring the absorbance or fluorescence of the product
at regular intervals using a plate reader.

e Data Analysis:

o Calculate the initial reaction rates for each inhibitor concentration.

o Plot the percentage of enzyme inhibition against the logarithm of the inhibitor
concentration to determine the 1Cso value.

A workflow for this assay is presented below:
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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research]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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